2,3-Dibromo-6-fluorobenzoic acid

Description

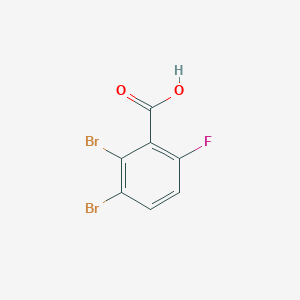

2,3-Dibromo-6-fluorobenzoic acid (C₇H₃Br₂FO₂) is a halogenated benzoic acid derivative featuring bromine atoms at the 2- and 3-positions and a fluorine atom at the 6-position of the aromatic ring. Halogenated benzoic acids are critical intermediates in agrochemical and pharmaceutical synthesis due to their stability and reactivity . The presence of bromine and fluorine enhances electrophilic substitution resistance and influences solubility and bioavailability.

Properties

IUPAC Name |

2,3-dibromo-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXYOLMZGNVFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-fluorobenzoic acid typically involves the bromination of 2-fluorobenzoic acid. One common method includes the use of N-bromo-succinimide (NBS) as the brominating agent. The reaction is carried out in an ethanol solvent at a controlled temperature of around 50°C. The process involves adding NBS slowly to the reaction mixture while maintaining the temperature below 52°C. After the reaction is complete, the product is isolated by filtration and drying .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-6-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to form derivatives with fewer halogen atoms.

Oxidation Reactions: The carboxylic acid group can be oxidized to form different products.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce bromofluorobenzene derivatives .

Scientific Research Applications

Organic Chemistry

DBFBA is utilized as an intermediate in the synthesis of complex organic molecules. Its halogen substituents allow for various chemical reactions, including:

- Substitution Reactions: The bromine atoms can be replaced with other functional groups, facilitating the creation of diverse derivatives.

- Reduction Reactions: DBFBA can be reduced to yield derivatives with fewer halogen atoms, which may have different chemical properties.

- Oxidation Reactions: The carboxylic acid group can be oxidized to form various products .

Research has indicated potential biological activities associated with DBFBA. Studies are ongoing to explore its interactions with biomolecules, particularly in relation to:

- Antimycobacterial Activity: Some derivatives of DBFBA have been evaluated for their efficacy against pathogens like Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies suggest that specific modifications can enhance antimicrobial properties .

- Pharmaceutical Applications: DBFBA may serve as a pharmaceutical intermediate or active ingredient in drug formulations targeting specific diseases .

Environmental Research

DBFBA's halogenated nature makes it relevant in environmental studies, particularly concerning:

- Pollutant Degradation: Investigating the degradation pathways of halogenated compounds helps understand their environmental impact and potential remediation strategies.

Material Science

In industrial applications, DBFBA is used in producing specialty chemicals and materials. Its unique properties contribute to developing advanced materials with specific functionalities .

Case Studies

-

Antimycobacterial Activity Study:

A study evaluated various analogues derived from DBFBA against M. tuberculosis. The results indicated that certain modifications led to enhanced activity while maintaining low cytotoxicity against human cell lines . -

Synthesis of Novel Derivatives:

Researchers synthesized a series of compounds based on DBFBA to explore their potential as selective inhibitors for cancer therapies targeting the epidermal growth factor receptor (EGFR). The structure modifications were crucial for improving binding affinity and selectivity .

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6-fluorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The pathways involved in its action are still under investigation, but it is believed to modulate specific biochemical processes through its structural features .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table compares 2,3-dibromo-6-fluorobenzoic acid with structurally related halogenated benzoic acids:

Key Observations :

- Substituent Position Effects: The position of halogens significantly impacts reactivity.

- Molecular Weight: Bromine’s high atomic mass (~80 g/mol) results in higher molecular weights for dibromo derivatives compared to mono-bromo analogs (e.g., 5-bromo-2,4-difluorobenzoic acid at 237 g/mol vs. estimated ~298 g/mol for the target compound).

Biological Activity

2,3-Dibromo-6-fluorobenzoic acid is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, including its effects on specific biological targets and its implications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two bromine atoms and one fluorine atom attached to a benzoic acid moiety, which may influence its biological activity through mechanisms such as enzyme inhibition or receptor interaction.

1. Enzyme Inhibition

Research indicates that halogenated benzoic acids can act as inhibitors of various enzymes. For instance, studies have shown that derivatives of fluorinated benzoic acids exhibit significant inhibitory effects on cholinesterases, which are crucial for neurotransmitter regulation in the nervous system. The inhibition mechanism often involves the binding of these compounds to the active site of the enzyme, altering its functionality.

Table 1: Inhibition Potency of Halogenated Benzoic Acids

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 12.5 | Acetylcholinesterase |

| 4-Fluorobenzoic acid | 15.0 | Butyrylcholinesterase |

| 3-Bromo-4-fluorobenzoic acid | 18.5 | Acetylcholinesterase |

Data sourced from enzyme inhibition studies .

2. Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary studies suggest that this compound exhibits moderate antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

- Objective: To evaluate the antibacterial activity of this compound.

- Method: Disc diffusion method was employed to assess the inhibition zones against standard bacterial strains.

- Results: The compound showed an inhibition zone diameter ranging from 12 mm to 20 mm depending on concentration.

3. Cytotoxicity and Cancer Research

The cytotoxic effects of halogenated benzoic acids have also been explored in cancer research. Studies indicate that certain derivatives can induce apoptosis in cancer cell lines, suggesting potential applications in chemotherapy.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Apoptosis induction |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest |

| A549 (lung cancer) | 28 | Reactive oxygen species generation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.